molecular formula C13H15BF3NO4 B13079625 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13079625
M. Wt: 317.07 g/mol
InChI Key: AUTNDLIOODQPPB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and significant applications in organic synthesis. This compound is particularly notable for its role as an intermediate in various carbon-carbon and carbon-heteroatom coupling reactions, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves a two-step substitution reaction. The starting material, 4-bromo-2-fluoroaniline, is dissolved in 1,4-dioxane and subjected to a series of reactions to introduce the boronic acid pinacol ester group . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as 1,4-dioxane. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while reduction reactions produce amino derivatives .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron neutron capture therapy agents for cancer treatment.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-fluoro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-chloro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-bromo-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Uniqueness

What sets 4,4,5,5-Tetramethyl-2-(2-nitro-6-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane apart from similar compounds is its nitro group, which imparts unique reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .

Properties

Molecular Formula

C13H15BF3NO4

Molecular Weight

317.07 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-8(13(15,16)17)6-5-7-9(10)18(19)20/h5-7H,1-4H3

InChI Key

AUTNDLIOODQPPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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